molecular formula C21H24N4O2 B2573996 N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251691-76-5

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2573996
CAS No.: 1251691-76-5
M. Wt: 364.449
InChI Key: PTHSRMZUSMGVSU-UHFFFAOYSA-N
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Description

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a trimethylpyrazolyl group, and a nicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-methoxyphenyl ethylamine, through the reaction of 3-methoxybenzaldehyde with ethylamine under reductive amination conditions.

    Pyrazole Formation: The next step involves the synthesis of the 3,4,5-trimethyl-1H-pyrazole moiety. This can be achieved by reacting 3,4,5-trimethylpyrazole with an appropriate halogenated precursor under basic conditions.

    Coupling Reaction: The final step involves coupling the intermediate 3-methoxyphenyl ethylamine with the 3,4,5-trimethyl-1H-pyrazole derivative and nicotinoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA).

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced derivatives.

    Substitution Products: Various substituted nicotinamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-methyl-1H-pyrazole.

Uniqueness

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and trimethylpyrazolyl groups contribute to its potential bioactivity and versatility in various applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-13-14(2)24-25(16(13)4)20-10-9-18(12-22-20)21(26)23-15(3)17-7-6-8-19(11-17)27-5/h6-12,15H,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHSRMZUSMGVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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